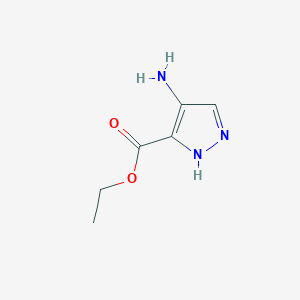![molecular formula C17H20N4O4S B2914934 N-(sec-butyl)-N'-(5,5-dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)ethanediamide CAS No. 946261-88-7](/img/structure/B2914934.png)
N-(sec-butyl)-N'-(5,5-dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-butyl)-N'-(5,5-dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)ethanediamide is a useful research compound. Its molecular formula is C17H20N4O4S and its molecular weight is 376.43. The purity is usually 95%.
BenchChem offers high-quality N-(sec-butyl)-N'-(5,5-dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(sec-butyl)-N'-(5,5-dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
Researchers have developed various synthetic methodologies to create compounds with pyrazolone derivatives, which share structural similarities with the compound . These methodologies involve cyclization reactions and functional group transformations that enable the construction of complex molecules with potential utility in pharmaceuticals and materials science.
Synthesis and Cyclization Reactions : A study detailed the synthesis and cyclization reactions involving pyrazolopyrimidinyl keto-esters, leading to the creation of new compounds with enhanced enzymatic activity, showcasing the chemical versatility and potential for creating biologically active molecules (Mohamed Abd & Gawaad Awas, 2008).
Functionalized Pyrazoles Synthesis : Functionalized pyrazoles with various substituents have been synthesized, highlighting the adaptability of pyrazole-based compounds for different scientific applications, including ligand design for metal coordination and potential use in catalysis and material science (D. Grotjahn et al., 2002).
Potential Biological Activities
Compounds with structural elements related to the query compound have been investigated for their potential biological activities, including anti-viral, anti-tumor, and enzymatic reactivity enhancement.
Anti-HIV-1 Activity : Novel acetohydrazides showing promising anti-HIV-1 activity were synthesized, indicating the potential of pyrazolone derivatives in developing antiviral therapies (Sana Aslam et al., 2014).
Anti-tumor Agents : Bis-Pyrazolyl-Thiazoles incorporating the thiophene moiety were synthesized and exhibited potent anti-tumor activities, suggesting the applicability of such compounds in cancer research (S. M. Gomha et al., 2016).
Propiedades
IUPAC Name |
N'-butan-2-yl-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-3-11(2)18-16(22)17(23)19-15-13-9-26(24,25)10-14(13)20-21(15)12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPJBGNWHUQHBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-N'-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2914857.png)
![Ethyl 6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2914858.png)



![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2914865.png)


![3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2914870.png)

